![molecular formula C37H32O10 B13791908 [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside: is a complex organic compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranoside derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This can be achieved by reacting D-glucopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The anomeric hydroxyl group is then substituted with an allyl group using allyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Tetra-O-benzyl-D-glucopyranoside.
Substitution: Various substituted glucopyranoside derivatives.
Scientific Research Applications
Chemistry: Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of various glucopyranoside derivatives .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-tumor, antibacterial, and antiviral properties.
Industry: In the industrial sector, Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl groups provide steric protection, allowing selective reactions at the anomeric position. The allyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis . The compound’s biological activity is attributed to its ability to interact with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but lacks the allyl group at the anomeric position.
Allyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside: This compound has acetyl groups instead of benzyl groups protecting the hydroxyl groups.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has a methyl group at the anomeric position and three benzyl groups protecting the hydroxyl groups.
Uniqueness: Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is unique due to the presence of both allyl and benzyl groups, which provide a combination of reactivity and protection. This makes it a valuable intermediate for the synthesis of a wide range of glucopyranoside derivatives .
Properties
Molecular Formula |
C37H32O10 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2/t29-,30-,31+,32-,37+/m1/s1 |
InChI Key |
BNWKZSZXVMUNIH-SEJTURHISA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
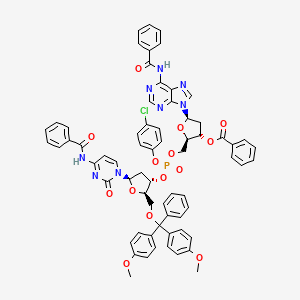
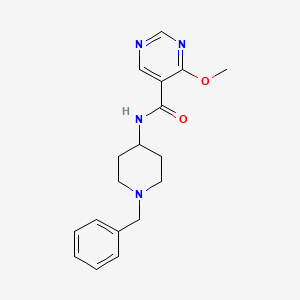
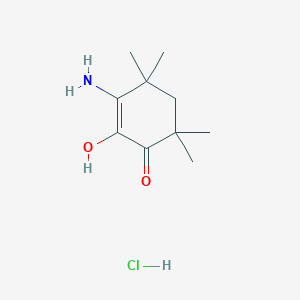
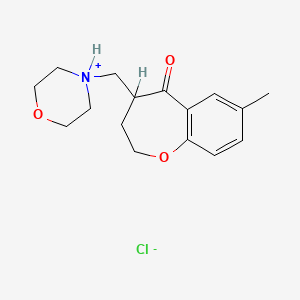
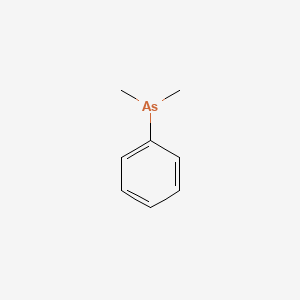
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
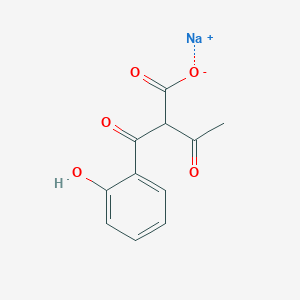
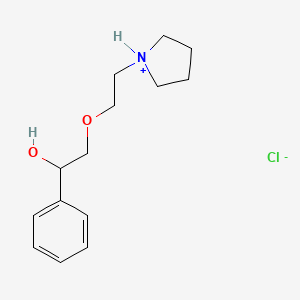
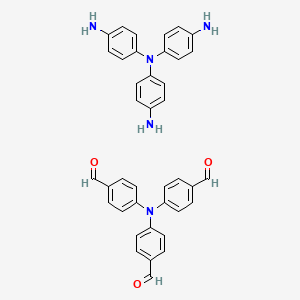
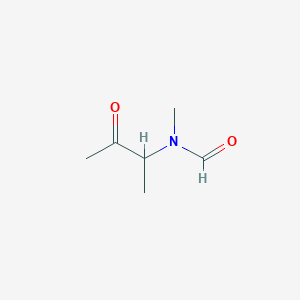
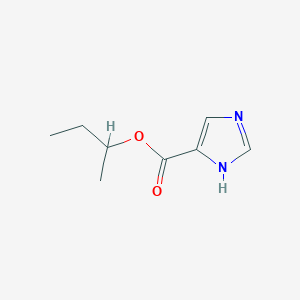
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
